molecular formula C9H5F3N2O2 B1296445 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 73221-19-9

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1296445
CAS RN: 73221-19-9
M. Wt: 230.14 g/mol
InChI Key: WJFKWYWCMPJWQD-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 73221-19-9 . It has a molecular weight of 230.15 . The IUPAC name for this compound is 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They are crucial target products and key intermediates in various chemical reactions . The synthesis of these compounds involves several types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.14 g/mol . Its melting point is between 194 - 196 degrees Celsius . The compound is solid at room temperature .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .

Modification of Biologically Active Amides and Amines

  • Scientific Field : Organic Chemistry .
  • Application Summary : An approach to modify biologically active carbazoles and tetrahydrocarbazoles with 2-trifluoromethyl and 2-methoxycarbonyl (imidazo[1,2-a]pyridin-3-yl)propionylamidic fragments has been proposed .
  • Methods of Application : The modification is achieved by interaction of N-methyl-N-[2-trifluoromethylimidazo[1,2-a]pyridin-3-yl]prop-2-ene amides and N-methyl-N-[2-methoxycarbonylimidazo[1,2-a]pyridin-3-yl]prop-2-ene amides with carbazoles and tetrahydrocarbazoles in the presence of catalytic amounts of cesium fluoride .
  • Results or Outcomes : The effect of the synthesized compounds on neuronal NMDA receptors was studied using the radioligand binding method .

Fluorescent Probes

  • Scientific Field : Biochemistry .
  • Application Summary : A new fluorescent sensor based on a fused imidazopyridine scaffold has been designed and synthesized .
  • Methods of Application : The sensor was synthesized via cascade cyclization .
  • Results or Outcomes : The sensor selectively detects Fe 3+ /Hg 2+ through fluorescence enhancement signalling both in vitro and in HeLa cells .

Binding with Living Systems

  • Scientific Field : Biochemistry .
  • Application Summary : Benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines are quite important due to their ability to bind with various living systems .
  • Methods of Application : These compounds are used due to their ability to bind with various enzymes, proteins, and most importantly, DNA .
  • Results or Outcomes : The binding ability of these compounds makes them significant in the field of biochemistry .

Anti-TB Compounds

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity against replicating and non-replicating (MIC 90, MIC resulting in a 90% reduction in bacterial growth, range: 0.4–1.9 μM), MDR (MIC 90 range: 0.07–2.2 μM), and extensively drug-resistant (XDR, activity range: 0 …) .

Development of New Drugs

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Methods of Application : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Results or Outcomes : These drugs have been used to treat a variety of diseases and conditions .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent synthetic pathways of imidazo[1,2-a]pyridines will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFKWYWCMPJWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321606
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

73221-19-9
Record name 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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